molecular formula C12H15BrN2O2 B8229629 5-Bromo-N-cyclopentyl-2-methoxynicotinamide

5-Bromo-N-cyclopentyl-2-methoxynicotinamide

Cat. No.: B8229629
M. Wt: 299.16 g/mol
InChI Key: UCQWSFBGSFGQDY-UHFFFAOYSA-N
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Description

5-Bromo-N-cyclopentyl-2-methoxynicotinamide is an organic compound belonging to the class of nicotinamides It features a bromine atom at the 5-position, a cyclopentyl group attached to the nitrogen atom, and a methoxy group at the 2-position of the nicotinamide ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-N-cyclopentyl-2-methoxynicotinamide typically involves the following steps:

    Bromination: The starting material, 2-methoxynicotinamide, undergoes bromination at the 5-position using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile.

    Cyclopentylation: The brominated intermediate is then reacted with cyclopentylamine to introduce the cyclopentyl group at the nitrogen atom. This step is usually carried out in the presence of a base such as triethylamine to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N-cyclopentyl-2-methoxynicotinamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the nicotinamide ring.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a base (e.g., triethylamine) and a suitable solvent (e.g., acetonitrile).

    Oxidation and Reduction: Reagents such as hydrogen peroxide (oxidation) or sodium borohydride (reduction) can be used under controlled conditions.

Major Products Formed

    Substitution Reactions: Products include derivatives with different functional groups replacing the bromine atom.

    Oxidation and Reduction: Products include oxidized or reduced forms of the nicotinamide ring.

Scientific Research Applications

5-Bromo-N-cyclopentyl-2-methoxynicotinamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Bromo-N-cyclopentyl-2-methoxynicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the cyclopentyl group play crucial roles in binding to these targets, thereby modulating their activity. The methoxy group at the 2-position may also influence the compound’s overall reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-N-methylnicotinamide: Similar structure but with a methyl group instead of a cyclopentyl group.

    5-Bromo-N-cyclopropyl-3-nitropyridin-2-amine: Contains a cyclopropyl group and a nitro group, differing in the position and nature of substituents.

Uniqueness

5-Bromo-N-cyclopentyl-2-methoxynicotinamide is unique due to the presence of the cyclopentyl group, which can significantly influence its chemical and biological properties compared to other similar compounds. The combination of the bromine atom, methoxy group, and cyclopentyl group provides a distinct profile that can be exploited in various research applications.

Properties

IUPAC Name

5-bromo-N-cyclopentyl-2-methoxypyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrN2O2/c1-17-12-10(6-8(13)7-14-12)11(16)15-9-4-2-3-5-9/h6-7,9H,2-5H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCQWSFBGSFGQDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=N1)Br)C(=O)NC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrN2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.16 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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